1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, with the CAS number 2097914-24-2, is a synthetic compound that falls under the category of pharmaceutical agents. This compound is characterized by its complex molecular structure and potential applications in medicinal chemistry, particularly in antibacterial research.
The compound has been referenced in various chemical databases and patent literature, indicating its relevance in ongoing research and development. For instance, it is listed on platforms such as A2B Chem and Google Patents, where it is associated with antibacterial properties and potential therapeutic uses .
This compound can be classified as an imidazolidine derivative due to its structural features. It contains a piperidine ring and a 5-methyl-1,2-oxazole moiety, which contribute to its biological activity. The trifluoroethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The synthesis of 1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds suggest the use of standard organic synthesis techniques such as:
The synthesis may require specialized reagents and conditions to ensure high yields and purity. Techniques such as chromatography would be essential for purification during the multi-step synthesis process.
The molecular structure of 1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be represented by its molecular formula . The structural formula reveals:
The molecular weight of this compound is approximately 374.31 g/mol. The SMILES notation for this compound is O=C1CN(C(=O)N1CC(F)(F)F)C1CCN(CC1)C(=O)c1cnoc1C, which provides a way to represent its structure algorithmically .
Potential chemical reactions involving this compound may include:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalyst presence. These factors will influence reaction rates and product distributions.
The mechanism of action for 1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione primarily involves its interaction with biological targets. Given its structural features:
Further studies would be required to elucidate specific pathways and targets within bacterial cells to confirm these mechanisms.
Key physical properties include:
Chemical properties such as solubility in organic solvents and stability under various pH conditions are essential for practical applications. The trifluoroethyl group suggests increased solubility in non-polar solvents.
Detailed analyses using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would provide insights into purity and structural confirmation.
This compound has potential applications in:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1